

Comparative Analysis of RIPK1 Inhibitors: A Focus on GSK'772

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Compound of Interest		
Compound Name:	Ripk1-IN-28	
Cat. No.:	B15584407	Get Quote

An important note on the availability of data: This guide was intended to provide a direct comparison of the in vivo efficacy of **Ripk1-IN-28** and GSK'772. However, a comprehensive search of publicly available scientific literature and clinical trial databases did not yield any specific information for a compound designated "**Ripk1-IN-28**." Therefore, a direct comparative analysis is not feasible at this time.

This guide will proceed by presenting a detailed overview of the available in vivo efficacy data for GSK'772 (GSK2982772), a well-documented, first-in-class, orally active and selective RIPK1 inhibitor that has undergone clinical investigation for various inflammatory diseases. This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of RIPK1 inhibition.

GSK'772: An Overview

GSK'772 is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a key signaling node in inflammation and regulated cell death pathways, including necroptosis and apoptosis.[1][2] By binding to an allosteric pocket of the RIPK1 kinase domain, GSK'772 inhibits its kinase activity, thereby blocking downstream inflammatory signaling and cell death. [3][4]

Quantitative Data Summary

The following tables summarize the available quantitative data for GSK'772 from preclinical and clinical studies.



Table 1: Preclinical In Vitro and In Vivo Efficacy of GSK'772

Parameter	Species	Assay/Model	Result
IC_50_	Human	RIPK1 Kinase Assay	6.3 nM[5]
Cellular Activity	Human HT-29 cells	TNF-induced Necroptosis	Potent inhibition[5]
In Vivo Efficacy	Mouse	TNF-induced Systemic Inflammatory Response Syndrome (SIRS)	No activity (species-specific inhibitor)[6]

Table 2: Clinical Efficacy of GSK'772 in Ulcerative Colitis (Phase IIa)

Endpoint (Day 43)	GSK'772 (60 mg TID, n=24)	Placebo (n=12)
Mayo Endoscopic Score of 0 or 1	13% (3/24)[7]	0% (0/12)[7]
Change in C-reactive protein (CRP) levels (LS mean)	-0.64[3]	1.06[3]

TID: three times a day. LS mean: least squares mean.

Table 3: Clinical Efficacy of GSK'772 in Plaque Psoriasis (Phase IIa)



Endpoint (Day 84)	GSK'772 (60 mg BID, n=~22)	GSK'772 (60 mg TID, n=~22)	Placebo (n=~21)
Improvement in Plaque Lesion Severity Sum	Improvement observed[4]	Interpretation complicated by high placebo response[4]	-
Reduction in Epidermal Thickness	Observed[4]	Observed[4]	-
Reduction in CD3+ T cell infiltration	Observed[4]	Observed[4]	-

BID: twice a day; TID: three times a day.

Table 4: Clinical Efficacy of GSK'772 in Moderate to Severe Plaque Psoriasis (Phase II)

Endpoint (Week 12)	GSK'772 (960 mg MR QD, n=19)	Placebo (n=10)
PASI75 Response	5% (1/19)[8]	0% (0/10)[8]
PASI50 Response	42% (8/19)[8]	20% (2/10)[8]

MR QD: modified-release once daily. PASI75/50: 75%/50% reduction in Psoriasis Area and Severity Index.

Experimental Protocols Phase IIa Study in Ulcerative Colitis

- Study Design: A multicenter, randomized, double-blind, placebo-controlled study with an open-label extension phase.[3]
- Participants: Patients with active ulcerative colitis.
- Treatment:



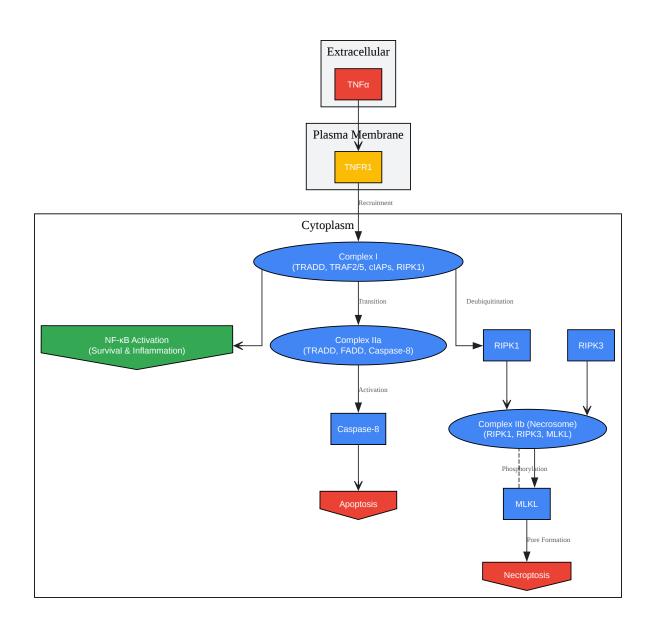
- Part A (42 days): Patients were randomized (2:1) to receive GSK2982772 (60 mg) or placebo, administered orally three times daily.[7][9]
- Part B (42 days): All patients received open-label GSK2982772 (60 mg) three times daily.
 [7][9]
- Assessments: Safety, pharmacokinetics, pharmacodynamic biomarkers (e.g., CRP), histological disease activity, and clinical efficacy (e.g., Mayo endoscopic score) were assessed at day 43 and day 85.[7]

Phase IIa Study in Plaque Psoriasis

- Study Design: A multicenter, randomized, double-blind, placebo-controlled, repeat-dose study.[4]
- Participants: Patients with mild-to-moderate active plaque-type psoriasis.[4]
- Treatment: Patients were randomized to receive GSK2982772 (60 mg twice daily or three times daily) or placebo for 84 days.[4]
- Assessments: Safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary efficacy were evaluated. Efficacy endpoints included Plaque Lesion Severity Sum, epidermal thickness, and infiltration of CD3+ T cells in skin biopsies.[4]

Signaling Pathways and Experimental Workflows

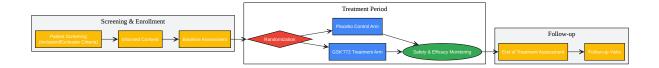




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Caption: RIPK1 Signaling Pathway.





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Caption: Clinical Trial Workflow.

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